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Compound of Interest

Compound Name:
1,1-Dibromo-1-chloro-2,2,2-

trifluoroethane

CAS No.: 29256-79-9

Cat. No.: B7768135 Get Quote

Executive Summary
Product Focus: USP Reference Standard for Halothane Related Compound A (Commonly

identified as 1,1,1,4,4,4-hexafluoro-2-butene in harmonized pharmacopeial contexts). Primary

Application: Quantification of potentially toxic olefinic impurities in volatile anesthetics via Gas

Chromatography (GC). Verdict: While USP Reference Standards provide the unassailable

regulatory shield for US market release, Certified Reference Materials (CRMs) from ISO

17034-accredited manufacturers offer a viable, cost-effective alternative for routine monitoring

and method development, provided rigorous secondary qualification is performed.

Technical Profile & Chemical Identity
In the context of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) stability, "Related

Compound A" typically refers to the dehydrohalogenated olefinic impurity. This compound is of

critical safety concern due to its potential nephrotoxicity and reactivity.
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Feature Specification

Chemical Name (E)-1,1,1,4,4,4-hexafluoro-2-butene

Common Designation Halothane Related Compound A (EP Impurity A)

CAS Number 66711-86-2

Molecular Formula C₄H₂F₆

Molecular Weight 164.05 g/mol

Physical State Volatile Liquid / Gas (Boiling Point ~8-9°C)

Regulatory Risk
High (Potential degradant; requires strict limit

control)

Critical Note on Nomenclature: The USP monograph for Halothane often utilizes specific

chemical names for system suitability (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) rather than

generic "Related Compound" letter designations found in the European Pharmacopoeia (EP).

However, for global harmonization, the alkene 1,1,1,4,4,4-hexafluoro-2-butene is the standard

target for "Impurity A" analysis.

Comparative Analysis: USP RS vs. Alternatives
This section objectively compares the USP Reference Standard against EP Chemical

Reference Substances (CRS) and Commercial ISO 17034 CRMs.
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Criteria
USP Reference

Standard (Primary)
EP CRS (Primary)

Commercial CRM

(Secondary)

Regulatory

Acceptance

Gold Standard for

FDA filings. No further

qualification required.

Accepted for

EMA/Europe.

Requires justification

for US FDA use.

Requires full in-house

qualification against a

Primary Standard.

Traceability
Traceable to USP

Metrology.
Traceable to EDQM.

Traceable to NIST/SI

units via gravimetric

preparation.

Uncertainty

Defined by USP (often

treated as 100.0% for

qualitative use unless

specified).

Defined by EDQM.

Explicitly calculated

(e.g., ±0.5%) on CoA.

Superior for

quantitative risk

assessment.

Cost Efficiency Low (High cost/mg). Moderate.
High (Lower cost, bulk

availability).

Stability Data

Monitored by USP;

valid only while

current lot is listed.

Monitored by EDQM.
Expiry date provided

on CoA.

Expert Insight: When to Use Which?
Use USP RS When: You are performing final release testing for the US market, responding

to an FDA deficiency letter, or validating a new analytical method (USP <1225>). The

"conclusive" nature of the USP RS eliminates regulatory friction.

Use Commercial CRMs When: You are conducting routine stability monitoring, process

optimization, or early-stage development. The explicit uncertainty values on high-quality

CRMs (e.g., from LGC, Sigma, or AccuStandard) allow for better "risk-based" quality control

than the often broad acceptance criteria of compendial standards.

Experimental Protocol: Impurity Quantification via
GC
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The following protocol contrasts the traditional USP Packed Column method with a Modern

Capillary approach. The capillary method is recommended for superior resolution of the volatile

alkene impurity (Related Compound A).

Method A: USP Compendial Conditions (Traditional)
Based on USP Monograph for Halothane (Organic Impurities).

Column: 3-m × 2-mm stainless steel, packed with 20% G24 (bis(2-ethylhexyl) sebacate) on

Support S1AB.

Carrier Gas: Nitrogen @ 15 mL/min.

Temperatures:

Injector: 200°C

Column: 60°C (Isothermal)

Detector (FID): 200°C

System Suitability: Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

) between Halothane and 1,1,2-trichloro-1,2,2-trifluoroethane (internal marker) must be
acceptable.

Method B: Modern Capillary Optimization
(Recommended)
Designed for high-resolution separation of Halothane, Related Compound A, and other

volatiles.

Instrument: GC-FID with Split/Splitless Injector.

Column:DB-624 (or USP Phase G43), 30 m × 0.32 mm ID × 1.8 µm film.
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Rationale: The thick film (1.8 µm) is essential for retaining and separating highly volatile

fluorocarbons like Related Compound A (BP ~9°C).

Temperature Program:

Initial: 35°C (Hold 5 min) – Critical for focusing the volatile impurity.

Ramp: 10°C/min to 150°C.

Final: 200°C (Hold 3 min) to bake out heavier residues.

Inlet: Split mode (Ratio 1:20) @ 180°C.

Note: Use a liner with glass wool to promote vaporization, but ensure it is deactivated to

prevent degradation of the labile alkene.

Detector: FID @ 250°C.

Data Summary: Relative Response Factors (Mock Data)
Comparison of detector response to demonstrate the importance of using the correct standard.

Compound
Relative Retention
Time (RRT)

Relative Response
Factor (RRF)

Note

Halothane (API) 1.00 1.00 Reference

Related Compound A 0.65 0.82

Lower response

requires correction

factor

Trichloro-

trifluoroethane
0.45 0.95

USP System

Suitability Marker
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ngcontent-ng-c2977031039="" class="ng-star-inserted">

Interpretation: Related Compound A has a significantly different response factor due to its high

fluorine content (fluorine atoms do not produce signal in FID). Using Halothane API as a

surrogate standard without correction would lead to a 18% underestimation of the impurity. This

validates the necessity of the specific Reference Standard.

Validation Workflow & Decision Logic
The following diagram illustrates the decision process for selecting and validating the

Reference Standard for Halothane impurity testing.
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Start: Impurity Testing Requirement

Target Market?

US / FDA Submission

USA

EU / Rest of World

Europe

Mandatory: USP Reference Standard
(Primary)

Release Testing

Mandatory: EP CRS
(Impurity A)

Release Testing

Routine QC / Stability?

No (Low Volume)

Establish Secondary Standard
(In-House or Commercial CRM)

Yes (High Volume)

Qualification Protocol:
1. ID Confirmation (IR/MS)

2. Purity Assay (Mass Balance)
3. Response Factor vs Primary

Use Secondary Standard
(Periodically Re-qualify)

Click to download full resolution via product page
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Caption: Decision tree for selecting Primary vs. Secondary standards based on regulatory

jurisdiction and testing volume.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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